An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine: A Versatile Building Block for Targeted Protein Degradation
An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine: A Versatile Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Key Scaffold in Targeted Therapeutics
In the rapidly evolving landscape of drug discovery, the quest for novel modalities to address previously "undruggable" targets is paramount. Among the most promising of these new approaches is targeted protein degradation, a strategy that harnesses the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. At the heart of this technology lies the design of heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which act as molecular bridges between a target protein and an E3 ubiquitin ligase. The chemical linker connecting these two entities is not merely a spacer but a critical determinant of the PROTAC's efficacy, selectivity, and physicochemical properties. It is in this context that 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine has emerged as a significant building block, offering a semi-rigid scaffold that can be strategically employed in the rational design of potent and selective protein degraders.[1]
This technical guide provides a comprehensive overview of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine, from its fundamental chemical properties and synthesis to its application in the construction of PROTACs and its potential impact on the future of medicine.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine is essential for its effective utilization in medicinal chemistry.
| Property | Value | Source |
| Molecular Formula | C₉H₁₃N₃ | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| CAS Number | 332883-10-0 | [1][2] |
| Appearance | Typically a solid | Inferred from related compounds |
| Solubility | Expected to be soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. | Inferred from chemical structure |
| Reactivity | The primary amine provides a key reactive handle for conjugation to other molecules, typically through amide bond formation or other nucleophilic substitution reactions. | Chemical principles |
Synthesis of the 5,6,7,8-Tetrahydro-1,8-naphthyridine Scaffold: A Strategic Overview
A common and effective strategy for the synthesis of the 5,6,7,8-tetrahydro-1,8-naphthyridine core involves a multi-step sequence that often begins with a substituted pyridine derivative. One such approach is a modification of the Friedländer annulation, which involves the condensation of a 2-amino-3-formylpyridine with a suitable ketone or a related active methylene compound. Subsequent reduction of the resulting naphthyridine ring system yields the desired tetrahydro-scaffold.
Illustrative Synthetic Workflow
The following diagram outlines a conceptual workflow for the synthesis of the target molecule, drawing upon established chemical transformations for similar heterocyclic systems.
Caption: Conceptual workflow for the synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine.
Detailed Experimental Protocol (Hypothetical, based on related syntheses)
The following protocol is a representative example of how 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine could be synthesized, drawing on established methodologies for similar scaffolds.
Step 1: Synthesis of a 2-substituted-1,8-naphthyridine
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To a solution of 2-aminonicotinaldehyde (1.0 eq) in a suitable solvent such as ethanol, add a slight excess of a protected cyanoacetamide (e.g., N-Boc-2-cyanoacetamide) (1.1 eq).
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Add a catalytic amount of a base, such as piperidine or potassium carbonate, to the reaction mixture.
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Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and isolate the crude product by filtration or extraction.
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Purify the product by recrystallization or column chromatography to yield the protected 2-(aminomethyl)-1,8-naphthyridine derivative.
Step 2: Reduction of the 1,8-naphthyridine ring
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Dissolve the product from Step 1 in a suitable solvent, such as methanol or ethanol.
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Add a catalytic amount of palladium on carbon (10% Pd/C).
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Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 50-100 psi) at room temperature or slightly elevated temperature.
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Monitor the reaction for the uptake of hydrogen.
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Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude 5,6,7,8-tetrahydro-1,8-naphthyridine derivative.
Step 3: Deprotection of the amine
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Dissolve the crude product from Step 2 in a suitable solvent, such as dichloromethane or dioxane.
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Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
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Stir the reaction mixture at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
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Remove the solvent and excess acid under reduced pressure.
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Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine.
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Further purification can be achieved by column chromatography if necessary.
Mechanism of Action in the Context of PROTACs: A Bridge to Degradation
The primary utility of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine lies in its role as a linker in the design of PROTACs. A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The fundamental mechanism of action of a PROTAC is to induce the formation of a ternary complex between the POI and the E3 ligase, thereby hijacking the cell's natural protein degradation machinery.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
The 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine linker plays a crucial role in this process by:
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Providing Optimal Geometry: The semi-rigid nature of the tetrahydronaphthyridine scaffold helps to pre-organize the POI and E3 ligase ligands in a favorable orientation for the formation of a stable and productive ternary complex.
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Modulating Physicochemical Properties: The linker contributes to the overall solubility, cell permeability, and metabolic stability of the PROTAC molecule, all of which are critical for its in vivo efficacy.
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Fine-Tuning Ternary Complex Cooperativity: The length and flexibility of the linker can significantly impact the cooperativity of ternary complex formation, which in turn influences the efficiency of protein degradation.
Applications in Drug Discovery: A Gateway to New Therapeutic Opportunities
The application of 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine as a building block for PROTACs opens up a wide range of therapeutic possibilities. By enabling the targeted degradation of disease-causing proteins, this technology can address targets that have been challenging to inhibit with traditional small molecule inhibitors.
Potential therapeutic areas where PROTACs incorporating this linker could be impactful include:
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Oncology: Targeting oncogenic proteins, such as transcription factors, scaffolding proteins, and mutated kinases.
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Neurodegenerative Diseases: Clearing aggregated proteins, such as tau and alpha-synuclein.
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Inflammatory and Autoimmune Diseases: Degrading key inflammatory mediators, such as cytokines and signaling proteins.
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Infectious Diseases: Targeting essential viral or bacterial proteins.
While specific examples of PROTACs utilizing 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine and their corresponding biological data are not yet widely published in the academic literature, the inclusion of this building block in the catalogs of major chemical suppliers as a "Protein Degrader Building Block" indicates its active use in ongoing drug discovery programs.[1]
Data Presentation: Quantitative Analysis of PROTAC Performance
The evaluation of a PROTAC's efficacy relies on a set of key quantitative parameters that describe its ability to induce protein degradation. When a PROTAC incorporating 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine is developed, its performance would be characterized by the following metrics:
| Parameter | Description | Typical Units |
| DC₅₀ (Degradation Concentration 50%) | The concentration of the PROTAC required to induce 50% degradation of the target protein. | nM or µM |
| Dₘₐₓ (Maximum Degradation) | The maximum percentage of protein degradation achieved at saturating concentrations of the PROTAC. | % |
| t₁/₂ (Half-life of Degradation) | The time required to achieve 50% of the maximal protein degradation at a given PROTAC concentration. | hours |
| Selectivity | The degree to which the PROTAC degrades the target protein over other proteins in the proteome. | Often expressed as a ratio of DC₅₀ values for the target versus off-target proteins. |
These parameters are typically determined using techniques such as Western blotting, ELISA, or mass spectrometry-based proteomics.
Experimental Protocols: A Guide to PROTAC Characterization
The following protocols outline standard experimental workflows for the characterization of a novel PROTAC, such as one constructed using 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine.
Western Blotting for Protein Degradation
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Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified period (e.g., 24 hours).
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Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
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Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
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Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the protein of interest. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
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Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Workflow for PROTAC-Mediated Degradation Analysis
Caption: Standard workflow for analyzing PROTAC-mediated protein degradation by Western blotting.
Future Perspectives and Conclusion
5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine represents a valuable and versatile building block in the rapidly advancing field of targeted protein degradation. Its semi-rigid structure and convenient chemical handle for conjugation make it an attractive component for the rational design of novel PROTACs. As the chemical space of PROTAC linkers continues to be explored and optimized, scaffolds such as this will play a pivotal role in the development of the next generation of targeted therapeutics.
The insights and methodologies presented in this technical guide are intended to provide researchers and drug development professionals with a solid foundation for understanding and utilizing 5,6,7,8-Tetrahydro-1,8-naphthyridine-2-methanamine in their own research endeavors. The continued exploration of this and related scaffolds will undoubtedly contribute to the expansion of the "druggable" proteome and the creation of innovative medicines for a wide range of diseases.
References
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Characteristic roadmap of linker governs the rational design of PROTACs. ScienceDirect. Available at: [Link].
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(12) Patent Application Publication (10) Pub. No .: US 2021/0015942 A1. Google Patents. Available at: [Link].
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Technical Support Center: Refining HPLC Methods for Tetrahydronaphthyridine Compound Purity
